molecular formula C12H17BF2O2 B8556560 2,3-Difluoro-4-hexylphenyl boronic acid

2,3-Difluoro-4-hexylphenyl boronic acid

Cat. No.: B8556560
M. Wt: 242.07 g/mol
InChI Key: YKQITOFSFPCTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-hexylphenyl boronic acid is an organoboron compound characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a hexyl chain at the 4-position, and a boronic acid (-B(OH)₂) group. The hexyl chain enhances lipophilicity, facilitating interactions with lipid membranes, while the fluorine substituents modulate electronic properties, lowering the pKa of the boronic acid and increasing its Lewis acidity .

Properties

Molecular Formula

C12H17BF2O2

Molecular Weight

242.07 g/mol

IUPAC Name

(2,3-difluoro-4-hexylphenyl)boronic acid

InChI

InChI=1S/C12H17BF2O2/c1-2-3-4-5-6-9-7-8-10(13(16)17)12(15)11(9)14/h7-8,16-17H,2-6H2,1H3

InChI Key

YKQITOFSFPCTNI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)CCCCCC)F)F)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Key Properties of Structurally Similar Boronic Acids
Compound Name Substituents pKa* Lipophilicity (LogP) Key Applications
2,3-Difluoro-4-hexylphenyl BA 2-F, 3-F, 4-C₆H₁₃ ~7.5† High Drug delivery, ion transport
4-Ethoxy-2,3-difluorophenyl BA 2-F, 3-F, 4-OCH₂CH₃ ~8.2 Moderate Anticancer screening
2,3-Difluoro-4-hydroxyphenyl BA 2-F, 3-F, 4-OH ~7.8 Low Synthesis intermediates
Phenylboronic acid No substituents ~8.8 Low Diagnostic assays
3-AcPBA 3-Acetamido ~9.0 Moderate Glucose sensing

*Estimated pKa values based on electronic effects; †Predicted based on fluorinated analogs .

  • Fluorine Substituents : The 2,3-difluoro substitution in the target compound reduces pKa by ~1.3 units compared to unsubstituted phenylboronic acid, enhancing diol-binding kinetics at physiological pH .
  • Hexyl Chain : The 4-hexyl group increases LogP significantly, improving membrane permeability compared to shorter-chain analogs (e.g., 4-ethoxy or 4-hydroxy derivatives) .

Binding Affinity and Selectivity

  • Diol Binding: Fluorine’s electron-withdrawing effect increases Lewis acidity, improving binding to cis-diols (e.g., sugars) compared to non-fluorinated analogs. However, steric hindrance from the hexyl chain may reduce binding to bulky substrates .
  • Comparison with Borinic Acids : Diphenylborinic acid exhibits higher association constants for catechol than boronic acids, but the hexyl group in 2,3-difluoro-4-hexylphenyl BA may confer unique selectivity in lipid-rich environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.